6-(4-Methoxyphenyl)-6-oxohexanenitrile

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

This γ-keto nitrile features a bifunctional architecture with a 4-methoxyphenyl ketone and a terminal nitrile. Its precise para-methoxy substitution ensures defined electronic and steric properties for selective synthesis. Ideal for constructing heterocyclic scaffolds in drug discovery and process chemistry. Do not substitute with ortho/meta isomers.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 29395-08-2
Cat. No. B1325198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-6-oxohexanenitrile
CAS29395-08-2
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCCCC#N
InChIInChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3
InChIKeyBMKMHMPWYIQLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS 29395-08-2): A Bifunctional γ-Keto Nitrile Building Block for Chemical Synthesis


6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS 29395-08-2) is a synthetic organic compound classified as a γ-keto nitrile [1]. It features a bifunctional architecture with a 4-methoxyphenyl ketone moiety and a terminal nitrile group on a six-carbon aliphatic chain [1]. The compound has a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol [1]. Computed properties include a LogP of approximately 1.9–2.96 and a Topological Polar Surface Area (TPSA) of ~50.1 Ų [1].

The Procurement Risk of Generic 6-(4-Methoxyphenyl)-6-oxohexanenitrile Substitution


Substituting 6-(4-methoxyphenyl)-6-oxohexanenitrile with its positional isomers (ortho- or meta-methoxy) or analogs lacking the terminal nitrile is not scientifically valid due to significant differences in steric and electronic properties that directly impact synthetic utility. The para-methoxy substitution pattern provides a distinct electron-donating resonance effect on the aromatic ring, which modulates the reactivity of the adjacent ketone carbonyl. This specific regioisomer is critical for applications requiring a defined geometry in subsequent coupling or cyclization reactions . Additionally, the terminal nitrile serves as a versatile handle for further transformations (e.g., reduction to an amine or hydrolysis to a carboxylic acid) that are absent in simple ketone analogs, underscoring the need for precise procurement of this exact CAS registry number .

Quantitative Differentiation of 6-(4-Methoxyphenyl)-6-oxohexanenitrile for Informed Procurement


Regioisomeric Differentiation: Para- vs. Ortho-Methoxyphenyl Substitution

The para-methoxy substitution pattern on the phenyl ring of 6-(4-methoxyphenyl)-6-oxohexanenitrile confers distinct electronic and steric properties compared to its ortho-methoxy isomer (6-(2-Methoxyphenyl)-6-oxohexanenitrile, CAS 898786-52-2) [1]. While direct comparative bioactivity data is not available for this specific pair, the fundamental difference in substitution position is a primary driver of chemical reactivity and target binding in analog series. This is a crucial differentiator for researchers designing focused libraries or optimizing lead compounds where the 4-methoxy group is a defined pharmacophoric element.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Solubility Profile Dictates Formulation and Reaction Conditions

6-(4-Methoxyphenyl)-6-oxohexanenitrile is characterized by low water solubility and high solubility in organic solvents . This property profile is essential for reactions conducted under anhydrous conditions or requiring organic media. While water-soluble analogs (e.g., those with additional polar groups) would require different handling, the defined lipophilicity (LogP ~2.96) of this compound makes it suitable for standard organic synthesis protocols without the need for specialized aqueous workups or phase-transfer catalysts .

Chemical Synthesis Formulation Process Chemistry

High Purity Grade Enables Reproducible and Scalable Research

Commercial availability of 6-(4-Methoxyphenyl)-6-oxohexanenitrile at a certified purity of ≥98% (e.g., ChemScene Cat. No. CS-0582218) ensures a high-quality starting material for sensitive applications such as medicinal chemistry, material science, or as a reference standard . This level of purity minimizes the impact of unknown impurities on reaction outcomes, assay reproducibility, and yields, which is critical for reliable structure-activity relationship (SAR) studies and scale-up processes.

Analytical Chemistry Process R&D Quality Control

Procurement-Centric Applications of 6-(4-Methoxyphenyl)-6-oxohexanenitrile


Medicinal Chemistry: A Key Intermediate for Small Molecule Synthesis

6-(4-Methoxyphenyl)-6-oxohexanenitrile serves as a versatile γ-keto nitrile building block for the synthesis of diverse heterocyclic scaffolds relevant to drug discovery . Its bifunctional nature enables sequential reactions—such as nitrile reduction to a primary amine followed by ketone functionalization—to construct pharmacologically relevant cores. The specific para-methoxy substitution pattern is a common motif in bioactive molecules, making this compound a strategic choice for generating focused libraries targeting enzymes like kinases or GPCRs, where this substitution is known to influence binding affinity and selectivity [1].

Process R&D: A Well-Characterized Intermediate for Route Scouting

For process chemists, 6-(4-Methoxyphenyl)-6-oxohexanenitrile provides a defined, commercially available starting point for exploring novel synthetic routes to complex targets . Its high solubility in organic solvents and well-defined lipophilicity (LogP ~2.96) facilitate the design of robust, scalable processes. The compound's terminal nitrile group is a valuable functional handle that can be selectively transformed into amines, amides, or carboxylic acids under well-established conditions, offering multiple divergent pathways for lead optimization and scale-up studies.

Academic Research: A Model Substrate for Synthetic Methodology Development

The compound is an excellent model substrate for academic laboratories investigating new synthetic transformations involving aryl ketones or aliphatic nitriles. Its bifunctional nature allows it to be used in chemo-, regio-, and stereoselective reaction development, such as exploring novel reduction, condensation, or cyclization methodologies . The presence of the methoxy group provides a convenient handle for monitoring reactions via UV/Vis or HPLC, and the moderate molecular weight makes it suitable for routine spectroscopic analysis (NMR, MS).

Analytical Chemistry: Use as a Reference Standard or Derivatization Agent

High-purity 6-(4-Methoxyphenyl)-6-oxohexanenitrile (≥98%) is suitable for use as an analytical reference standard for method development and validation in HPLC, GC-MS, or LC-MS . Its distinct UV chromophore and mass spectral fragmentation pattern allow for reliable identification and quantification. Additionally, the reactive ketone and nitrile groups could be exploited for the derivatization of analytes containing complementary functional groups (e.g., primary amines) to enhance detection sensitivity or chromatographic resolution.

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